molecular formula C9H5FN2O3 B1332576 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid CAS No. 72542-80-4

5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid

Cat. No. B1332576
CAS RN: 72542-80-4
M. Wt: 208.15 g/mol
InChI Key: KWUXWIDZUGRNQK-UHFFFAOYSA-N
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Description

The compound of interest, 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid, is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse biological activities. The presence of the fluorophenyl group suggests potential for enhanced biological interactions due to the electronegative fluorine atom.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole compounds involves various strategies. For instance, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was achieved by refluxing 1,3,4-oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, as characterized by NMR, IR, and Mass spectral studies, and confirmed by single crystal X-ray diffraction . Another synthesis approach for 5-phenyl-1,2,4-oxadiazole-3-carboxamide, an intermediate in the synthesis of the carboxylic acid form, involved the reaction between 3-amino-4-benzoylfurazan and potassium ethoxide . A generalized synthesis method for 3-amino-5-substituted 1,2,4-oxadiazoles has also been reported, starting from 3-amino-5-methyl-1,2,4-oxadiazole and involving aroylation or alkanoylation, followed by thermally-induced ring-degenerate equilibration and final acid hydrolysis .

Molecular Structure Analysis

The molecular structure of related 1,2,4-oxadiazole compounds has been determined using single-crystal X-ray analysis. For example, the structure of 5-phenyl-1,2,4-oxadiazole-3-carboxamide was solved and refined, revealing a triclinic crystal system with specific lattice parameters . The molecular structure is crucial for understanding the compound's potential interactions and biological activity.

Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can participate in various chemical reactions. The synthesis methods mentioned above involve reactions such as condensation, aroylation, alkanoylation, and acid hydrolysis . These reactions are essential for introducing different substituents onto the oxadiazole ring, which can significantly alter the compound's properties and biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. For instance, the presence of a fluorine atom can affect the compound's lipophilicity and electronic distribution, potentially enhancing its biological activity. The crystal structure data provide insights into the compound's solid-state properties, such as lattice parameters and crystal system, which can be important for its formulation and stability . The biological activity of these compounds has been explored, with some showing remarkable anti-TB activity and antimicrobial properties .

Scientific Research Applications

  • Insecticidal Activities : Syntheses and insecticidal activities of novel oxadiazoles, including 5-(4-fluorophenyl)-1,2,4-oxadiazole derivatives, have been explored, demonstrating potential as insecticides (Shi et al., 2000).

  • Antimicrobial Properties : Several studies have focused on synthesizing oxadiazole derivatives, including those with 5-(4-fluorophenyl) moieties, to evaluate their antimicrobial efficacy. Some compounds have demonstrated good to moderate antimicrobial activity against various microorganisms (Başoğlu et al., 2013); (Parikh & Joshi, 2014).

  • X-ray Diffraction Studies and Biological Evaluation : The compound has been synthesized and characterized using X-ray diffraction studies. Its biological evaluation, particularly antibacterial and anthelmintic activity, has been explored, showing varying degrees of effectiveness (Sanjeevarayappa et al., 2015).

  • Nonlinear Optical Characterization : Studies on the optical nonlinearity of 1,3,4-oxadiazole derivatives, including those containing fluorophenyl groups, suggest potential applications in optoelectronics (Chandrakantha et al., 2011).

  • yl)-1,2,4-oxadiazole derivatives, has been conducted to study their liquid crystalline properties. This includes examining the phase transitions and molecular structures relevant to liquid crystal technology (Zhu et al., 2009).
  • Polymer Synthesis and Properties : The compound has been utilized in the synthesis of polymers, such as poly(1,3,4-oxadiazole-ether)s. These studies focus on the thermal and dielectric properties of the synthesized polymers, indicating potential applications in materials science (Ganesh et al., 2014).

  • Angiotensin II Receptor Antagonistic Activities : Benzimidazole derivatives bearing acidic heterocycles, including 5-oxo-1,2,4-oxadiazoles, have been synthesized and evaluated for their potential as angiotensin II receptor antagonists. This suggests applications in cardiovascular research (Kohara et al., 1996).

  • Antioxidant Agents : A study focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols, including those derived from 5-(4-fluorophenyl)-1,3,4-oxadiazole, highlighting their potential as antimicrobial and antioxidant agents. This indicates a role in combating oxidative stress-related conditions (Yarmohammadi et al., 2020).

Future Directions

Future research on “5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid” could focus on elucidating its synthesis methods, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, understanding its safety profile and potential applications could be valuable .

properties

IUPAC Name

5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3/c10-6-3-1-5(2-4-6)8-11-7(9(13)14)12-15-8/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUXWIDZUGRNQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NO2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363165
Record name 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid

CAS RN

72542-80-4
Record name 5-(4-fluorophenyl)-1,2,4-oxadiazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JS Amato, VJ Grenda, TMH Liu… - Journal of Heterocyclic …, 1979 - Wiley Online Library
Reactions of 2‐(4′‐fluorophenyl)imidazole (1) and related compounds under various nitrating conditions are discussed. With 90% nitric acid in 20% oleum at −10, 1 affords 2‐(4′…
Number of citations: 6 onlinelibrary.wiley.com

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